molecular formula C7H12ClNO3 B180362 (S)-1-Acetamido-3-chloropropan-2-yl acetate CAS No. 183905-31-9

(S)-1-Acetamido-3-chloropropan-2-yl acetate

Cat. No. B180362
M. Wt: 193.63 g/mol
InChI Key: GOJJPJCUSDMTAT-SSDOTTSWSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about isomers.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.



Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve looking at the compound’s reactivity with other substances.


Scientific Research Applications

Environmental Impact and Phytotoxicity

  • The chlorinated derivative of atenolol, which shares structural similarities with (S)-1-acetamido-3-chloropropan-2-yl acetate, demonstrates phytotoxic activity. This suggests potential environmental implications for related compounds (DellaGreca et al., 2009).

DNA Binding and Gene Delivery

  • Cationic polythiophenes derived from similar structures show promise as DNA-binding agents, indicating potential applications in gene delivery and theranostics (Carreon et al., 2014).

Synthesis and Separation Methods

  • Methods for separating racemic compounds closely related to (S)-1-acetamido-3-chloropropan-2-yl acetate have been developed, providing techniques for synthesizing pharmaceutically important compounds (Banoth et al., 2014).

Anticancer Properties

  • Certain acetamido sugar derivatives synthesized from similar compounds exhibit promising anticancer properties against brain tumor cell lines, suggesting potential therapeutic applications (Rawal et al., 2007).

Analgesic Activity

  • Acetamide derivatives structurally related to (S)-1-acetamido-3-chloropropan-2-yl acetate have been synthesized and show potential analgesic properties (Kaplancıklı et al., 2012).

Catalysis and Organic Synthesis

  • Silica-bonded compounds related to (S)-1-acetamido-3-chloropropan-2-yl acetate are used as catalysts in organic synthesis, highlighting the compound's utility in chemical reactions (Sobhani & Honarmand, 2013).

Antimicrobial Properties

  • Structurally similar acetamide derivatives have been synthesized and evaluated for their antimicrobial activities, indicating potential applications in combating bacterial and fungal infections (Fuloria et al., 2009).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It includes studying the compound’s Material Safety Data Sheet (MSDS).


Future Directions

This could involve looking at potential applications of the compound in fields such as medicine, materials science, or environmental science. It could also involve proposing further studies to learn more about the compound.


For a specific compound like “(S)-1-Acetamido-3-chloropropan-2-yl acetate”, you would need to look up this information in scientific literature or databases. If the compound is novel or less-studied, some of this information might not be available. In such cases, experiments would need to be conducted to gather this information. Please consult with a chemist or a relevant expert for more specific information.


properties

IUPAC Name

[(2S)-1-acetamido-3-chloropropan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO3/c1-5(10)9-4-7(3-8)12-6(2)11/h7H,3-4H2,1-2H3,(H,9,10)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJJPJCUSDMTAT-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(CCl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@@H](CCl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428563
Record name (2S)-1-Acetamido-3-chloropropan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Acetamido-3-chloropropan-2-yl acetate

CAS RN

183905-31-9
Record name (2S)-1-Acetamido-3-chloropropan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetic anhydride (13 ml) is added to a thin slurry of (±)-1-amino-3-chloro-2-propanol hydrochloride ((±)-V, EXAMPLE 5, 5.0110 g, 34.317 mmol) in pyridine (20 ml) while maintaining the temperature in the range of 20-50°. The mixture is stirred at 20-25° for 18 hours, then water (14 ml) is added with an exotherm to 65°. The mixture is concentrated under reduced pressure and water (50 ml) is added. The pH is adjusted to 0.89 with hydrochloric acid (37.7%, 1.467 g, 15.17 mmol, 0.442 eq) at 0°. The mixture is extracted with methylene chloride (4×50 ml), the extracts dried over sodium sulfate and concentrated under reduced pressure. Ethyl acetate (20 ml) and heptane (20 ml) are added, the mixture seeded, then heptane (40 ml) is added to the resultant slurry. The precipitate is collected by filtration with reduced pressure, washed with heptane and dried to give a the title compound, mp=68.0-69.5°; TLC (silica gel; ethyl acetate, iodine char) Rf=0.39 (one spot); NMR 2.00, 2.21, 3.52, 3.62, 3.70, 5.10 and 6.33 δ; CMR 20.93, 23.10, 40.47, 43.53, 71.95, 170.45 and 170.71 δ; MS (CI, NH3) m/z (relative intensity) 213 (36), 211 (100), 196 (18) and 194 (53).
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
5.011 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
1.467 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
B Xu, X Ding, Y Wu, L Cui, P Qian, D Wang… - Chemical Research in …, 2018 - Springer
A series of novel oxazolidinone derivatives containing nitro heteroaromatic moiety was synthesized and characterized by means of 1 H NMR and MS spectra. All target compounds …
Number of citations: 12 link.springer.com
Y Hou, Y Dong, T Ye, J Jiang, L Ding, M Qin… - Bioorganic & medicinal …, 2019 - Elsevier
In this article, a series of novel oxazolidinone derivatives containing a piperidinyl moiety was designed and synthesized. Their antibacterial activities were measured against S. aureus, …
Number of citations: 13 www.sciencedirect.com
ARN Ndukwe, S Hawas, J Qin… - Molecular …, 2023 - ACS Publications
Infectious diseases caused by bacterial pathogens are a leading cause of mortality worldwide. In particular, recalcitrant bacterial communities known as biofilms are implicated in …
Number of citations: 2 pubs.acs.org
T Yang, G Chen, Z Sang, Y Liu, X Yang… - Journal of Medicinal …, 2015 - ACS Publications
A series of novel teraryl oxazolidinone compounds was designed, synthesized, and evaluated for their antimicrobial activity and toxicities. The compounds with aromatic N-heterocyclic …
Number of citations: 35 pubs.acs.org
X Ding, Z Gao, S Liu, Y Wang, S Wang, S Xu… - Available at SSRN … - papers.ssrn.com
In this article, a series of novel oxazolidinone derivatives containing dithiocarbamate moieties was designed and synthesized. Their antibacterial activities were measured against S. …
Number of citations: 0 papers.ssrn.com
C Gong, T Yang, X Yang, Y Liu, W Ang, J Tang, W Pi… - Nanoscale, 2013 - pubs.rsc.org
In this work, a novel oxazolidinone compound FYL-67 was synthesized, and the obtained FYL-67 could form nanoassemblies in aqueous solution by a self-assembly method without …
Number of citations: 13 pubs.rsc.org
HB Rode, DM Lade, R Grée, PS Mainkar… - Organic & …, 2019 - pubs.rsc.org
Antituberculosis drugs have captured the attention of the scientific community due to the emergence of drug resistance. Hence, the development of new analogs and new drugs which …
Number of citations: 27 pubs.rsc.org

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